molecular formula C11H10N2O5S B2538169 N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797957-19-7

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2538169
CAS No.: 1797957-19-7
M. Wt: 282.27
InChI Key: CMWWRTMNCVIWIS-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound featuring an isoxazole ring, a dihydrobenzo[b][1,4]dioxine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and cyclization steps, and the employment of automated systems for the sulfonamide formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Isoxazole N-oxides.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets:

Biological Activity

N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes.
  • Construction of the Dihydrobenzo[b][1,4]dioxine Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
  • Sulfonamide Formation : Involves the reaction of sulfonyl chlorides with amines.

These steps ensure the production of a compound with specific structural features that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted that compounds containing the 1,4-benzodioxane and isoxazole moieties demonstrated significant antibacterial activity against various bacterial strains. The structure-activity relationship suggests that modifications to these moieties can enhance efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a study showed that derivatives significantly reduced the viability of cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound's ability to reverse tumor microenvironment acidification was also noted, indicating its potential as a therapeutic agent in oncology .

The following table summarizes the anticancer activity observed in different studies:

CompoundCell LineIC50 (µM)Mechanism of Action
16aMG-6324Inhibition of CA IX
16bMDA-MB-23118Inhibition of cell migration
16eHT-2915Reversal of tumor microenvironment

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition properties. It acts as an inhibitor for carbonic anhydrases (CA IX and CA XII), which are implicated in tumor progression and metastasis. The inhibitory activity was assessed using hydrolysis monitoring methods, showing that this compound derivatives exhibit competitive inhibition against these enzymes .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Binding to active sites on enzymes such as carbonic anhydrases inhibits their function.
  • Receptor Interaction : Modulation of signaling pathways through receptor binding impacts cellular processes like proliferation and apoptosis.

These interactions suggest a multifaceted approach to its therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antibacterial Efficacy : A study reported that specific derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 17.7 µM to 58.8 µM .
  • Anticancer Properties : Research on various derivatives indicated a concentration-dependent inhibition of cancer cell growth across multiple cell lines. For example, derivative 16b exhibited superior activity compared to standard treatments like acetazolamide (AZM) in inhibiting MG-63 cells .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-19(15,13-8-6-12-18-7-8)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5-7,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWWRTMNCVIWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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